molecular formula C20H21N3O3 B11464601 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B11464601
M. Wt: 351.4 g/mol
InChI Key: HWJCJZYYOBGDRY-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidoquinazoline core with a methoxyphenoxyethyl side chain, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one typically involves multiple steps:

    Formation of the Pyrimidoquinazoline Core: This step often starts with the cyclization of appropriate precursors, such as 2-aminobenzamide and ethyl acetoacetate, under acidic or basic conditions to form the pyrimidoquinazoline scaffold.

    Introduction of the Methoxyphenoxyethyl Side Chain: The side chain can be introduced through nucleophilic substitution reactions. For instance, 4-methoxyphenol can be reacted with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol, which is then converted to the corresponding halide (e.g., bromide) and subsequently attached to the pyrimidoquinazoline core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form a hydroxyl group, which may affect the compound’s solubility and reactivity.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group may produce a hydroxylated pyrimidoquinazoline.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one can be compared with other similar compounds, such as:

    1-[2-(4-hydroxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

    1-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one: The presence of a chlorine atom can significantly alter the compound’s electronic properties and reactivity.

    1-[2-(4-methylphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one: The methyl group may influence the compound’s hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of this compound, particularly in terms of its potential interactions and applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C20H21N3O3/c1-25-15-7-9-16(10-8-15)26-14-13-22-11-4-12-23-19(24)17-5-2-3-6-18(17)21-20(22)23/h2-3,5-10H,4,11-14H2,1H3

InChI Key

HWJCJZYYOBGDRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCCN3C2=NC4=CC=CC=C4C3=O

Origin of Product

United States

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